molecular formula C12H12ClNO2 B8500766 6-Chloro-1-propyl-1H-indole-3-carboxylic acid

6-Chloro-1-propyl-1H-indole-3-carboxylic acid

Cat. No. B8500766
M. Wt: 237.68 g/mol
InChI Key: RGFCKDMZXZKUNF-UHFFFAOYSA-N
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Patent
US06881844B2

Procedure details

A mixture of 1-(6-chloro-1-propyl-1H-indol-3-yl)-2,2,2-trifluoro-ethanone (277.1 mg, 0.81 mmol) in a 20% aqueous sodium hydroxide solution (2.7 mL) was heated under reflux for 17 h. At this time, the reaction was cooled to 25° C., partitioned between water (75 mL) and ethyl acetate (75 mL), and extracted with diethyl ether (1×50 mL). The aqueous layer was acidified to pH=1 with concentrated hydrochloric acid and then extracted with ethyl acetate (1×75 mL). The combined organic layers were washed with water (1×50 mL) and a saturated aqueous sodium chloride solution (1×50 mL), dried over sodium sulfate, filtered, and concentrated in vacuo to afford 6-chloro-1-propyl-1H-indole-3-carboxylic acid (141.4 mg, 74%) as a cream-colored solid: mp 179-180° C.; EI-HRMS m/e calcd for C12H12ClNO2 (M+) 237.0556, found 237.0558.
Name
1-(6-chloro-1-propyl-1H-indol-3-yl)-2,2,2-trifluoro-ethanone
Quantity
277.1 mg
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:14](=[O:19])C(F)(F)F)=[CH:7][N:8]2[CH2:11][CH2:12][CH3:13])=[CH:4][CH:3]=1.[OH-:20].[Na+]>>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:14]([OH:19])=[O:20])=[CH:7][N:8]2[CH2:11][CH2:12][CH3:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
1-(6-chloro-1-propyl-1H-indol-3-yl)-2,2,2-trifluoro-ethanone
Quantity
277.1 mg
Type
reactant
Smiles
ClC1=CC=C2C(=CN(C2=C1)CCC)C(C(F)(F)F)=O
Name
Quantity
2.7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 17 h
Duration
17 h
CUSTOM
Type
CUSTOM
Details
partitioned between water (75 mL) and ethyl acetate (75 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (1×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (1×75 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution (1×50 mL), dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CN(C2=C1)CCC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 141.4 mg
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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